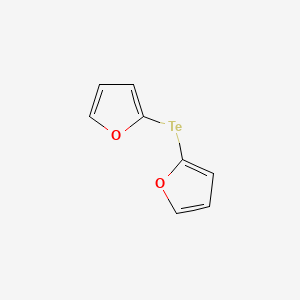
Di(furan-2-yl)tellane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(furan-2-yl)tellane is an organotellurium compound featuring two furan rings attached to a tellurium atom. Furans are aromatic heterocycles known for their diverse pharmacological activities and applications in organic synthesis . The incorporation of tellurium, a metalloid, into organic compounds often imparts unique chemical and biological properties, making this compound an interesting subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of di(furan-2-yl)tellane typically involves the reaction of furan derivatives with tellurium reagents. One common method is the reaction of furan-2-boronic acid with tellurium tetrachloride in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Di(furan-2-yl)tellane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert this compound to tellurium hydrides.
Substitution: The furan rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Tellurium dioxide derivatives.
Reduction: Tellurium hydrides.
Substitution: Functionalized furan derivatives.
Aplicaciones Científicas De Investigación
Di(furan-2-yl)tellane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of di(furan-2-yl)tellane involves its interaction with molecular targets through the tellurium atom. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The furan rings also contribute to the compound’s reactivity by participating in electrophilic and nucleophilic reactions.
Comparación Con Compuestos Similares
Di(furan-2-yl)sulfane: Similar structure but with sulfur instead of tellurium.
Di(furan-2-yl)selane: Contains selenium in place of tellurium.
Di(furan-2-yl)stannane: Features tin instead of tellurium.
Uniqueness: Di(furan-2-yl)tellane is unique due to the presence of tellurium, which imparts distinct chemical and biological properties compared to its sulfur, selenium, and tin analogs. Tellurium’s ability to form stable bonds with various elements and its reactivity in oxidation and reduction reactions make this compound a valuable compound for research and industrial applications .
Propiedades
Número CAS |
89019-01-2 |
|---|---|
Fórmula molecular |
C8H6O2Te |
Peso molecular |
261.7 g/mol |
Nombre IUPAC |
2-(furan-2-yltellanyl)furan |
InChI |
InChI=1S/C8H6O2Te/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6H |
Clave InChI |
RGCKPPUTCAQNLC-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)[Te]C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine](/img/structure/B11763275.png)
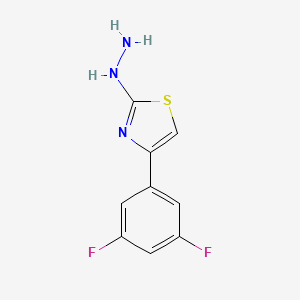
![7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11763286.png)
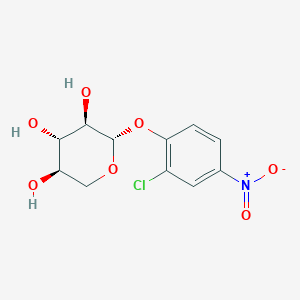

![7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11763294.png)
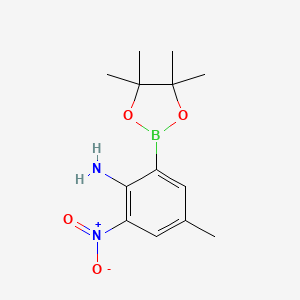
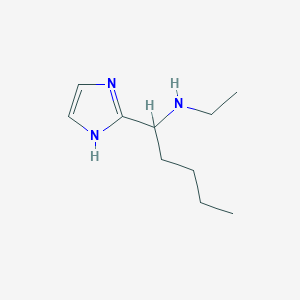

![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B11763312.png)
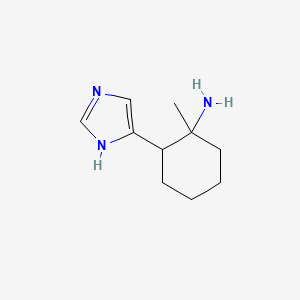
![tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate](/img/structure/B11763318.png)
